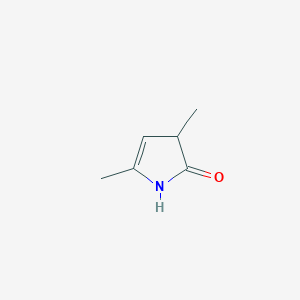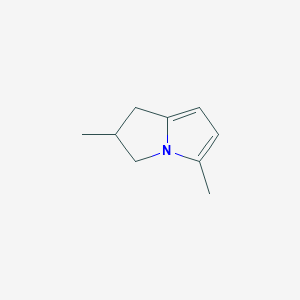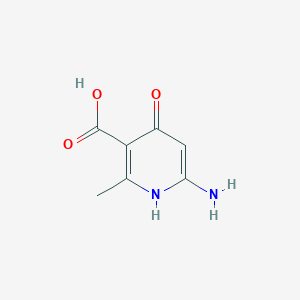
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl-
Descripción general
Descripción
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- is a heterocyclic organic compound belonging to the class of γ-lactams. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is a derivative of pyrrolone and is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods: Industrial production of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- typically involves scalable synthetic routes. A practical and easily scalable synthesis involves a four-step process, including the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring structure, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- include transition metal catalysts such as copper, palladium, and nickel. These catalysts are often employed in multicomponent reactions to synthesize complex heterocyclic motifs . Other reagents include aldehydes, amines, and nitroolefins .
Major Products: The major products formed from the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and amines catalyzed by palladium can lead to the formation of various substituted pyrrolones .
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties . It is also employed in the development of antidiabetic drugs, such as glimepiride . Additionally, this compound serves as an important synthetic intermediate in drug development and organic synthesis .
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity is linked to its ability to inhibit specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one and 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one . These compounds share the pyrrolone core structure but differ in their substituents and resulting biological activities.
Propiedades
IUPAC Name |
3,5-dimethyl-1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-3-5(2)7-6(4)8/h3-4H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLRXAMASYDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522338 | |
| Record name | 3,5-Dimethyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88571-43-1 | |
| Record name | 3,5-Dimethyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B3360118.png)

![6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3360134.png)
![7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360142.png)
![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)





![5,6,7,8-Tetrahydro-4H-thieno[3,2-b]indole](/img/structure/B3360190.png)
![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B3360209.png)

